molecular formula C8H7Cl3N2O4S B12190647 methyl N-[(2,4,6-trichlorophenyl)sulfonylamino]carbamate

methyl N-[(2,4,6-trichlorophenyl)sulfonylamino]carbamate

Cat. No.: B12190647
M. Wt: 333.6 g/mol
InChI Key: PPAOQZLMCGVDQU-UHFFFAOYSA-N
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Description

Methyl N-[(2,4,6-trichlorophenyl)sulfonylamino]carbamate is a chemical compound with the molecular formula C8H7Cl3N2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2,4,6-trichlorophenyl)sulfonylamino]carbamate typically involves the reaction of 2,4,6-trichlorophenyl isocyanate with methyl carbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps, such as recrystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2,4,6-trichlorophenyl)sulfonylamino]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl N-[(2,4,6-trichlorophenyl)sulfonylamino]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[(2,4,6-trichlorophenyl)sulfonylamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.

    Phenyl N-(2,4,5-trichlorophenyl)carbamate: Similar functional groups but with a phenyl instead of a methyl group.

Uniqueness

Methyl N-[(2,4,6-trichlorophenyl)sulfonylamino]carbamate is unique due to its specific substitution pattern and the presence of both sulfonyl and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H7Cl3N2O4S

Molecular Weight

333.6 g/mol

IUPAC Name

methyl N-[(2,4,6-trichlorophenyl)sulfonylamino]carbamate

InChI

InChI=1S/C8H7Cl3N2O4S/c1-17-8(14)12-13-18(15,16)7-5(10)2-4(9)3-6(7)11/h2-3,13H,1H3,(H,12,14)

InChI Key

PPAOQZLMCGVDQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NNS(=O)(=O)C1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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